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molecular formula C8H12N2O3S B8467163 2,4,6-Trimethoxy-5-(methylsulfanyl)pyrimidine CAS No. 87756-55-6

2,4,6-Trimethoxy-5-(methylsulfanyl)pyrimidine

Cat. No. B8467163
M. Wt: 216.26 g/mol
InChI Key: IJJMCKRNXYUZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04540698

Procedure details

Charged into a 100-milliliter, 4-necked flask equipped with a reflux condenser, thermometer and stirrer were 2.2 g of 6-chloro-2,4-dimethoxy-5-methylthiopyrimidine and 40 ml of methanol. They were stirred into a homogeneous solution. Subsequent to an addition of 2.0 g of potassium hydroxide, the resultant mixture was heated and refluxed, with thorough stirring, for 3 hours. The liquid reaction mixture was then poured into water and the resultant solid precipitate was collected by filtration. It was recrystallized from isopropyl alcohol, thereby obtaining 5-methylthio-2,4,6-trimethoxypyrimidine (m.p. 90°-91° C.). Yield: 1.96 g(90.7%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[C:3]=1[S:12][CH3:13].[CH3:14][OH:15].[OH-].[K+]>O>[CH3:13][S:12][C:3]1[C:4]([O:10][CH3:11])=[N:5][C:6]([O:8][CH3:9])=[N:7][C:2]=1[O:15][CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC1=C(C(=NC(=N1)OC)OC)SC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
They were stirred into a homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charged into a 100-milliliter, 4-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
thermometer and stirrer were
TEMPERATURE
Type
TEMPERATURE
Details
refluxed, with thorough stirring, for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The liquid reaction mixture
FILTRATION
Type
FILTRATION
Details
the resultant solid precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
It was recrystallized from isopropyl alcohol

Outcomes

Product
Name
Type
Smiles
CSC=1C(=NC(=NC1OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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